molecular formula C12H15NO B2513835 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 75535-22-7

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B2513835
CAS No.: 75535-22-7
M. Wt: 189.258
InChI Key: HECOXRHQBXAJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is an organic compound with the molecular formula C12H15NO It is a derivative of tetrahydroquinoline, featuring an ethyl group at the first position and an aldehyde group at the sixth position

Scientific Research Applications

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be synthesized from 1,2,3,4-tetrahydroquinoline through a series of chemical reactions. One common method involves the alkylation of 1,2,3,4-tetrahydroquinoline with ethyl bromide in the presence of a base, followed by oxidation of the resulting 1-ethyl-1,2,3,4-tetrahydroquinoline to introduce the aldehyde group at the sixth position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
  • 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
  • 1-Butyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Comparison: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development .

Properties

IUPAC Name

1-ethyl-3,4-dihydro-2H-quinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-13-7-3-4-11-8-10(9-14)5-6-12(11)13/h5-6,8-9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECOXRHQBXAJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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